1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions that reflect the compound's complex substitution pattern. The molecule consists of a cyclohexene ring system substituted at the 2-position with a bromomethyl group and at the 5,5-positions with two methyl groups, with the entire cyclohexenyl unit attached to the 1-position of a para-chlorobenzene ring. This nomenclature system clearly delineates the hierarchical relationship between the aromatic and alicyclic components of the molecular structure.
The structural complexity of this compound introduces several potential isomeric considerations that merit detailed examination. The presence of the bromomethyl substituent at the 2-position of the cyclohexene ring creates opportunities for geometric isomerism, particularly with respect to the spatial relationship between the bromomethyl group and the attached aromatic ring. Research on related bromomethylcycloalkyl systems has demonstrated that positional isomerism can significantly influence molecular properties and reactivity patterns. In the case of bromomethylcyclopentane derivatives, studies have identified three distinct isomeric forms that differ in their substitution patterns around the cyclic framework.
The conformational behavior of the 5,5-dimethyl substitution pattern further complicates the isomeric landscape of this compound. The geminal dimethyl groups at the 5-position create a sterically demanding environment that influences both the preferred conformations of the cyclohexene ring and the rotational freedom around the bond connecting the cyclohexenyl and benzene moieties. This substitution pattern is analogous to that observed in related compounds such as 5,5-dimethyl-3-cyclohexen-1-ol, which exhibits specific conformational preferences due to the steric bulk of the dimethyl groups.
| Structural Feature | IUPAC Designation | Positional Assignment |
|---|---|---|
| Aromatic ring | 4-chlorobenzene | para-substitution |
| Cyclohexene moiety | 5,5-dimethylcyclohex-1-enyl | 1-position attachment |
| Bromomethyl group | 2-(bromomethyl) | 2-position on cyclohexene |
| Methyl substituents | 5,5-dimethyl | geminal substitution |
The systematic analysis of potential regioisomers reveals that alternative attachment points for the aromatic ring could generate compounds with significantly different properties. The ortho and meta analogs of the para-chlorobenzene substitution would create distinct regioisomers with altered electronic distributions and steric environments. Additionally, the position of the bromomethyl group on the cyclohexene ring could vary, creating structural isomers with the bromomethyl substituent at the 3, 4, or 6 positions rather than the observed 2-position.
Crystallographic Analysis of Cyclohexenyl-Benzene Hybrid Architecture
The crystallographic architecture of this compound exhibits characteristics typical of hybrid aromatic-alicyclic systems, where the rigid planar geometry of the benzene ring contrasts with the more flexible puckered conformation of the cyclohexene moiety. Structural studies of related cyclohexenyl-benzene derivatives have provided valuable insights into the preferred molecular geometries and intermolecular packing arrangements that characterize this class of compounds. The crystallographic analysis of cyclohex-1-enylcyclobutenedione, for example, revealed unusually long carbon-carbon bond distances that reflect the strain imposed by the bicyclic architecture.
The molecular geometry of the cyclohexenyl-benzene hybrid framework is significantly influenced by the steric demands of the 5,5-dimethyl substitution pattern. These bulky substituents force the cyclohexene ring to adopt conformations that minimize 1,3-diaxial interactions while accommodating the geometric constraints imposed by the attached aromatic ring. Computational studies of similar systems have demonstrated that the preferred dihedral angle between the cyclohexene and benzene planes is typically in the range of 45-60 degrees, allowing for optimal orbital overlap while minimizing steric repulsion.
The presence of halogen substituents in the molecular structure introduces additional considerations for crystallographic packing. The bromine atom in the bromomethyl group and the chlorine atom on the benzene ring both participate in weak intermolecular interactions that can influence crystal packing efficiency and stability. Studies of related halogenated aromatic compounds have shown that halogen bonding interactions can play a significant role in determining preferred crystal structures and polymorphic behavior.
Properties
IUPAC Name |
1-[2-(bromomethyl)-5,5-dimethylcyclohexen-1-yl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrCl/c1-15(2)8-7-12(10-16)14(9-15)11-3-5-13(17)6-4-11/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYAPONOQGVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Bromomethylation of Cyclohexene Derivatives
The bromomethyl-substituted cyclohexene intermediate, 1-bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, is synthesized through a multi-step process:
Bromination:
Cyclohexene or 4,4-dimethylcyclohex-1-ene is treated with bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). This step selectively introduces a bromine atom at the 1-position of the cyclohexene ring under controlled temperature (0–25°C) and solvent conditions (e.g., non-polar solvents like CCl4). The regioselectivity is influenced by steric hindrance from the 4,4-dimethyl groups, favoring mono-substitution.Bromomethylation:
The brominated cyclohexene intermediate undergoes bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr). This reaction introduces the bromomethyl group at the 2-position of the cyclohexene ring. The reaction proceeds via electrophilic substitution, where the bromomethyl cation generated from formaldehyde and HBr attacks the activated cyclohexene ring.
This two-step sequence yields the key intermediate 1-bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene, which serves as the precursor for the final compound.
Coupling with 4-Chlorobenzene
The attachment of the 4-chlorobenzene moiety to the bromomethyl-substituted cyclohexene is commonly achieved by:
Nucleophilic substitution:
The bromomethyl group acts as an electrophilic center, allowing nucleophilic aromatic substitution with a 4-chlorophenyl nucleophile or via formation of an organometallic intermediate.Palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura or related palladium-catalyzed coupling methods can be employed, where the brominated cyclohexene intermediate is coupled with 4-chlorophenylboronic acid or ester under inert atmosphere and controlled temperature (typically 45–95°C). Catalysts such as PdCl2(dppf)2 or Pd(PPh3)4 are used with bases like potassium acetate or potassium carbonate in solvents such as 1,4-dioxane or dimethoxyethane.
The reaction conditions are optimized to maximize yield and purity, with inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the key steps involved in the preparation:
Analytical Characterization
To confirm the structure and purity of the synthesized compound, the following techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
^1H and ^13C NMR, including 2D-COSY, are used to verify the regiochemistry and substitution pattern, particularly the bromomethyl position and aromatic substitution.Gas Chromatography-Mass Spectrometry (GC-MS):
Confirms molecular weight and purity.Infrared (IR) Spectroscopy:
Identifies characteristic C-Br stretches (~550–600 cm⁻¹) and aromatic C-Cl bonds.High-Performance Liquid Chromatography (HPLC):
Used for purity assessment and isolation of the final product.X-ray Crystallography (if applicable): Provides definitive stereochemical and structural confirmation when single crystals are obtained.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Azido or cyano derivatives.
Oxidation Products: Compounds with hydroxyl or carbonyl groups.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic addition reactions makes it valuable for creating derivatives that can be further explored for their chemical properties and potential applications.
Synthetic Routes
The synthesis typically involves:
- Bromination of 5,5-dimethylcyclohex-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator.
- Coupling with 4-chlorobenzene to yield the target compound.
These steps require precise control of reaction conditions to ensure high yields and purity, often utilizing techniques like chromatography for purification .
Research indicates that this compound may exhibit various biological activities due to its electrophilic nature. The bromomethyl group can form covalent bonds with biomolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.
Potential Therapeutic Applications
- Investigated for interactions with enzymes or receptors, providing insights into its pharmacological properties.
- Explored for its role in drug development, particularly in targeting specific biological pathways .
Industrial Applications
In the industrial sector, this compound has applications in the production of specialty chemicals. Its unique combination of halogen substituents allows for distinct reactivity profiles compared to similar compounds, making it suitable for various chemical transformations.
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with biological systems:
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed potential inhibitory effects that could be harnessed for therapeutic purposes.
- Toxicological Profiles : Research assessing the compound's safety and efficacy has indicated varying degrees of biological activity depending on structural modifications.
These findings highlight the importance of further exploration into its mechanisms of action and potential applications in drug development and industrial chemistry .
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene involves its interaction with various molecular targets. The bromomethyl group can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of halogenated arylcyclohexene derivatives. Below is a comparative analysis with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene | C₁₅H₁₈BrCl | 313.66 | 1951451-58-3 | Bromomethyl-cyclohexene + 4-chlorophenyl group; steric hindrance from dimethyl substituents |
| 1-(Bromo(phenyl)methyl)-4-chlorobenzene | C₁₃H₁₀BrCl | 281.58 | 948-54-9 | Simpler structure: bromobenzyl + 4-chlorophenyl; lacks cyclohexene and dimethyl groups |
| 2-Chlorodiphenylmethane | C₁₃H₁₁Cl | 202.68 | Not provided | Single chlorinated aromatic system; no bromine or cyclohexene |
| 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) | C₁₃H₁₈N₂ | 202.30 | Not provided | Nitrogen-containing bicyclic system; pyridyl substituent; distinct pharmacological activity |
Physicochemical Properties
| Property | Target Compound | 1-(Bromo(phenyl)methyl)-4-chlorobenzene | 2-Chlorodiphenylmethane |
|---|---|---|---|
| Purity | ≥98% (HPLC) | Not reported | Not reported |
| Boiling/Melting Point | Not available | Not available | Not available |
| Solubility | Likely lipophilic | Moderately lipophilic | Highly lipophilic |
Note: Limited thermodynamic data exist for these compounds; predictions are based on structural analogs .
Research Findings and Industrial Relevance
- Synthetic Efficiency : The target compound’s synthesis (via bromomethylation of pre-functionalized cyclohexene) requires precise stoichiometry, unlike the one-step alkylation used for TC-1698 .
Biological Activity
1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene (CAS No. 1951451-58-3) is an organic compound that has garnered interest for its potential biological activities. This compound features a bromomethyl group attached to a dimethylcyclohexene ring, which is further connected to a chlorobenzene moiety. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H18BrCl
- Molecular Weight : 313.66 g/mol
- IUPAC Name : 1-[2-(bromomethyl)-5,5-dimethylcyclohexen-1-yl]-4-chlorobenzene
Structure
The compound's structure allows for various chemical transformations, making it a versatile candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to the electrophilic nature of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids. Such interactions may result in alterations to the structure and function of these biomolecules, potentially leading to therapeutic effects.
Potential Biological Activities
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The presence of halogen substituents like bromine and chlorine often enhances this activity due to increased reactivity.
- Antimicrobial Properties : Compounds with bromomethyl and chlorobenzene groups have been linked to antimicrobial activities against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli may provide insights into its efficacy as an antimicrobial agent.
- Interaction with DNA : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes. This interaction is crucial for understanding potential antitumor mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer lines | |
| Antimicrobial | Activity against E. coli and S. aureus | |
| DNA Interaction | Binding affinity affecting replication |
Case Study: Antitumor Activity Assessment
In a study evaluating the antitumor activity of structurally related compounds, several derivatives demonstrated significant cytotoxic effects on human lung cancer cell lines (e.g., A549). The IC50 values ranged from 2 to 10 µM, indicating potential for further development as anticancer agents. The structure-activity relationship (SAR) analysis highlighted that the presence of halogen substituents enhanced biological activity compared to non-halogenated analogs.
Case Study: Antimicrobial Testing
A series of tests performed using broth microdilution methods assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting promising antimicrobial potential worthy of further exploration.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene, and how can purity be optimized?
Methodological Answer:
The compound can be synthesized via bromomethylation of a pre-functionalized cyclohexene intermediate. For example, bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can introduce the bromomethyl group at the 2-position of the cyclohexene ring . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Evidence from analogous brominated aromatics suggests that controlling reaction temperature (<40°C) and stoichiometric excess of brominating agents (1.2–1.5 eq.) minimizes side products like dibrominated derivatives . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm or GC-MS for volatile intermediates .
Basic: How is the compound structurally characterized using crystallographic and spectroscopic methods?
Methodological Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation of a saturated dichloromethane/hexane solution. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL resolves bond lengths and angles, particularly the bromomethyl group’s orientation relative to the chlorobenzene ring . Spectroscopic characterization includes:
- ¹H/¹³C NMR : Key signals include the cyclohexene proton (δ 5.6–6.0 ppm, doublet) and bromomethyl protons (δ 3.4–3.8 ppm, singlet) .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
Advanced: How can conformational analysis of the 5,5-dimethylcyclohexene ring inform reactivity studies?
Methodological Answer:
The cyclohexene ring’s puckering can be quantified using Cremer-Pople coordinates (amplitude q and phase angle θ) derived from X-ray data . For 5,5-dimethyl substitution, steric hindrance forces a boat or twist-boat conformation, which is verified computationally (DFT at B3LYP/6-31G* level). This conformation affects regioselectivity in electrophilic substitutions or cross-coupling reactions by altering steric accessibility of the bromomethyl group .
Advanced: What challenges arise in crystallographic refinement of halogenated aromatic compounds, and how are they addressed?
Methodological Answer:
Heavy atoms (Br, Cl) cause significant electron density anisotropy, complicating refinement. Strategies include:
- Using high-resolution data (≤0.8 Å) to resolve positional disorder.
- Applying restraints (RIGU, DELU) in SHELXL to stabilize thermal parameters .
- Validating the model with residual density maps (e.g., via OLEX2 ). For example, highlights successful refinement of a bromo-chloro benzene derivative by constraining C-Br bond lengths to 1.93–1.97 Å during least-squares minimization .
Advanced: How can cross-coupling reactions involving the bromomethyl group be optimized for regioselectivity?
Methodological Answer:
The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids. Key parameters:
- Catalyst: Pd(PPh₃)₄ (2–5 mol%) in THF/water (3:1).
- Base: K₂CO₃ (2 eq.) to deprotonate intermediates.
- Temperature: 60–80°C for 12–24 hours.
Regioselectivity is influenced by steric effects from the 5,5-dimethyl groups; bulky ligands (e.g., SPhos) improve yields by reducing β-hydride elimination . Reaction progress is monitored via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Storage : In amber glass under nitrogen at –20°C to prevent light-induced decomposition or hydrolysis .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
DFT calculations (Gaussian 16, M06-2X/def2-TZVP) model the SN2 transition state. Key findings:
- The bromomethyl group’s C-Br bond has a calculated length of 1.94 Å, with a low-energy barrier (~15 kcal/mol) for nucleophilic attack.
- Steric maps from conformational sampling (e.g., using MacroModel) show that the 5,5-dimethyl groups hinder backside attack, favoring elimination pathways unless polar aprotic solvents (DMF, DMSO) stabilize the transition state .
Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from dynamic effects (e.g., ring puckering). Mitigation strategies:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- Hirshfeld surface analysis : Compare X-ray-derived intermolecular interactions (e.g., C-H···Cl contacts) with solution-state NOESY correlations .
- DFT conformational search : Compare calculated NMR shifts for different puckered states to experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
